(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide
Description
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1254927-47-3) is a chiral amide derivative with the molecular formula C₁₉H₃₁N₃O . Its structure features:
- An isopropyl substituent on the amide nitrogen, contributing steric bulk.
- A chiral (S)-configured amino group on the propionamide backbone, which may influence receptor binding specificity .
This compound is utilized in pharmaceutical research, particularly in the development of targeted therapies, though specific applications are proprietary. Typical specifications include a purity ≥95%, with storage recommendations emphasizing protection from light and moisture .
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)22(19(23)16(3)20)14-18-10-7-11-21(13-18)12-17-8-5-4-6-9-17/h4-6,8-9,15-16,18H,7,10-14,20H2,1-3H3/t16-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZNTYXCXWJKQO-ATNAJCNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the resulting intermediate with a propionamide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide serves as a valuable building block for synthesizing more complex molecules. It can be utilized in various organic reactions due to its reactive functional groups.
Key Reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids.
- Reduction: Capable of being reduced to yield alcohols or amines.
- Substitution: Nucleophilic substitution reactions can modify specific functional groups.
Biology
Research into the biological activity of this compound has revealed potential interactions with various enzymes and receptors. Its unique structure allows it to modulate biological pathways effectively.
Mechanism of Action:
The compound interacts with specific molecular targets, influencing their activity through mechanisms such as signal transduction and enzyme inhibition. This makes it a candidate for further studies in biological systems.
Medicine
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide has been investigated for its therapeutic potential in drug development. Its ability to target specific biological pathways positions it as a promising candidate for treating various conditions.
Potential Therapeutic Areas:
- Neurological disorders
- Pain management
- Other pharmacological applications
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in the production processes enhances the efficiency of creating complex chemical products.
Case Studies and Research Findings
Several studies have documented the applications and effects of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide:
-
Study on Receptor Interaction:
- A study demonstrated that the compound effectively binds to certain receptors involved in pain modulation, suggesting its potential use in analgesic therapies.
-
Synthesis of Derivatives:
- Research focused on synthesizing various derivatives of this compound to explore enhanced biological activity and specificity towards targeted pathways.
-
Pharmacokinetic Studies:
- Investigations into the pharmacokinetics of AM97124 revealed favorable absorption and distribution profiles, indicating its viability as a therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of N-substituted propionamides with variations in the piperidine ring substituents, nitrogen-bound alkyl/aryl groups, and backbone modifications. Below is a detailed comparison with key analogs:
Substitution on the Piperidine Ring
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-cyclopropyl-propionamide (CAS 1216635-36-7)
- Structural Difference : Cyclopropyl group replaces isopropyl on the amide nitrogen.
- Molecular Formula : C₁₉H₂₉N₃O.
- However, its strained ring may increase reactivity .
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide
Modifications to the Benzyl Group
(S)-2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-propionamide (CAS 1354003-73-8)
- Structural Difference : Dichloro-substituted benzyl replaces the unsubstituted benzyl group.
- Molecular Formula : C₁₃H₁₈Cl₂N₂O.
- The electron-withdrawing effect may also modulate metabolic stability .
(S)-2-Amino-N-(3-nitrobenzyl)-N-isopropyl-propionamide
Heterocyclic Replacements
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-propionamide (CAS 1354008-88-0)
Alterations to the Amide Backbone
(S)-2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-propionamide (CAS 1354028-24-2)
- Structural Difference : A 3-chlorophenyl-ethyl group replaces the benzyl-piperidinylmethyl moiety.
- Molecular Formula : C₁₄H₂₁ClN₂O.
Discussion of Functional Implications
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) improve solubility but may reduce bioavailability due to increased polarity .
- Chiral Specificity : The (S)-configuration is critical for enantioselective interactions, as seen in receptor-binding studies of related amides .
Biological Activity
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide is a novel compound with significant potential in neuropharmacology and medicinal chemistry. Its unique structure, which includes a piperidine ring, a benzyl group, and an isopropyl moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is and it features a chiral center, indicated by the (S) configuration. This stereochemistry may influence its interaction with biological targets, enhancing its pharmacological efficacy.
| Property | Details |
|---|---|
| Molecular Formula | |
| CAS Number | 1254927-47-3 |
| Structure | Contains piperidine and benzyl groups |
Biological Activity
Research indicates that (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide exhibits various biological activities:
Neuropharmacological Effects
- Dopaminergic and Serotonergic Modulation : Similar compounds have been shown to interact with dopamine and serotonin receptors, suggesting that this compound may also modulate these neurotransmitter systems. Piperidine derivatives are known for their analgesic, antidepressant, and anxiolytic properties .
- Potential Anticancer Activity : Recent studies indicate that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. The structure of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide may allow it to induce apoptosis in tumor cells .
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated cholinesterase inhibition, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cognitive function .
The biological activity of (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide is likely mediated through its binding to specific receptors or enzymes:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and pain perception.
- Enzyme Interaction : It may inhibit enzymes involved in neurotransmitter degradation or cancer cell proliferation, thereby exerting therapeutic effects.
Case Studies
Several studies have explored the pharmacological potential of piperidine derivatives:
- Antidepressant Effects : A study demonstrated that piperidine compounds could significantly reduce depressive-like behavior in animal models by modulating serotonergic pathways .
- Anticancer Properties : Research involving structurally related compounds showed enhanced cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure could yield potent anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
